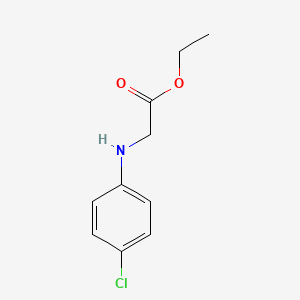

Ethyl N-(4-chlorophenyl)glycinate

Descripción general

Descripción

Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2. It is a white crystalline solid widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl N-(4-chlorophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of glycine ethyl ester hydrochloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is obtained through filtration, drying, and purification steps to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl N-(4-chlorophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: 4-chlorobenzoic acid derivatives.

Reduction: 4-chloroaniline derivatives.

Substitution: Various substituted phenylglycine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Research

Ethyl N-(4-chlorophenyl)glycinate has been investigated for its pharmacological properties, particularly as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit significant biological activity, including potential therapeutic effects against various diseases. For instance, it has been explored as a candidate for treating parasitic infections like cryptosporidiosis due to its efficacy in inhibiting specific protein targets within parasites .

Medicinal Chemistry

The compound's derivatives are being developed for various therapeutic uses, including anti-inflammatory and analgesic properties. Its unique structure allows for modifications that can enhance efficacy and reduce side effects in drug formulations. Recent studies have focused on its interactions with biological macromolecules, which could lead to new drug discovery avenues.

Environmental Applications

Recent research indicates that this compound can serve as a precursor in environmentally friendly chemical reactions, such as photoredox cross-dehydrogenative coupling reactions. This application highlights its potential role in sustainable chemistry practices, where minimizing environmental impact is crucial.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl N-(4-chlorophenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl N-(4-chlorophenyl)glycinate can be compared with other similar compounds, such as:

- Ethyl N-(4-bromophenyl)glycinate

- Ethyl N-(4-fluorophenyl)glycinate

- Ethyl N-(4-methylphenyl)glycinate

Uniqueness:

- Chlorine Substitution: The presence of a chlorine atom in the para position of the phenyl ring imparts unique chemical and biological properties to this compound. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets.

Actividad Biológica

Ethyl N-(4-chlorophenyl)glycinate is a derivative of glycine that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 187.61 g/mol

- CAS Number : 2521-89-3

The presence of the 4-chlorophenyl group contributes to its unique pharmacological properties, enhancing its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : Studies indicate that this compound shows significant antimicrobial properties against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : this compound has been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in metabolic pathways related to inflammation and infection.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | 5-20 µg/mL | |

| Anti-inflammatory | Cytokine Production | IC50 = 10 µM | |

| Enzyme Inhibition | Specific Enzyme Assays | IC50 = 15 nM |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of this compound were assessed using an in vitro model of inflammation. The results showed a significant reduction in the production of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM. This suggests that the compound may be effective in managing conditions characterized by chronic inflammation.

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

- A study highlighted its role as an inhibitor of specific metabolic enzymes involved in inflammatory pathways, with an IC50 value of 15 nM, indicating high potency.

- Another investigation into its pharmacokinetics revealed favorable absorption characteristics, suggesting potential for oral bioavailability and therapeutic use in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl N-(4-chlorophenyl)glycinate, and how can reaction conditions be optimized?

this compound is typically synthesized via reductive alkylation or nucleophilic substitution. A scalable method involves reacting 4-chloroaniline with ethyl glyoxylate in the presence of a reducing agent like sodium cyanoborohydride. Optimization includes pH control (near neutral), temperature modulation (20–25°C), and solvent selection (ethanol/THF) to achieve yields >90% . Purity can be enhanced by recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

- Melting Point : 50–54°C (lit.) .

- UV-Vis Spectroscopy : λmax ~255 nm (aromatic/amide transitions) .

- Stability : Moisture-sensitive; store at -20°C in airtight containers to prevent hydrolysis .

- Solubility : Soluble in ethanol, DMSO; sparingly soluble in water.

Methodological tools: Differential Scanning Calorimetry (DSC) for thermal stability, HPLC for purity assessment .

Q. What protocols ensure safe handling and storage of this compound?

- Storage : -20°C in amber vials under inert gas (argon) to prevent degradation .

- Handling : Use gloves, fume hoods, and avoid skin/eye contact. Moisture-sensitive; equilibrate to room temperature before use .

- Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How does this compound demonstrate insecticidal activity, and what structural features drive efficacy?

Derivatives of this compound show potent activity against Plutella xylostella and Spodoptera frugiperda (100% mortality at 0.1 mg/L). Key structural determinants include:

- 4-Chlorophenyl Group : Enhances lipophilicity and target binding.

- Ethyl Ester : Improves membrane permeability.

- Meta-Diamide Motety : Disrupts insect GABA receptors.

Validation involves bioassays (OECD Guideline 226) and comparative LC50 studies .

Q. How is this compound utilized as a chemical probe in circadian rhythm studies?

The derivative GSK4112 (a Rev-erbα agonist) inhibits transcriptional repression in circadian pathways. Applications include:

- Mechanistic Studies : siRNA knockdown + GSK4112 treatment to assess gene regulation.

- Dose-Response : 10–100 µM in cell cultures (HEK293T) with luciferase reporters .

Contradictions in IC50 values across studies require cross-validation via EMSA or ChIP-qPCR .

Q. What analytical methods resolve contradictions in purity and stability data for this compound?

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) and non-aqueous titration (≥97.5% purity) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis byproducts (e.g., glycine derivatives) .

Q. How can computational modeling predict the biological targets of this compound derivatives?

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 4XYZ) to assess binding to insect GABA receptors or nuclear receptors .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with bioactivity .

Q. What methodologies assess the compound’s toxicological profile in non-target organisms?

Propiedades

IUPAC Name |

ethyl 2-(4-chloroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307175 | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-89-3 | |

| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2521-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.